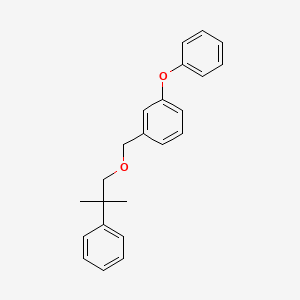
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the trichothecene family, which is a group of sesquiterpenoid mycotoxins produced by certain species of fungi. These compounds are known for their potent biological activities and have been extensively studied for their potential use in medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves multiple steps, including the formation of the trichothecene core structure and subsequent functionalization. The key steps typically involve:
Formation of the trichothecene core: This is achieved through a series of cyclization reactions starting from simple precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the silyl ether.
Esterification: Formation of the ester linkage at the 15-position using appropriate carboxylic acids and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can result in the removal of oxygen-containing groups.
Aplicaciones Científicas De Investigación
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. Additionally, the compound can induce oxidative stress and activate apoptotic pathways, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can be compared with other trichothecenes, such as:
T-2 Toxin: Known for its potent cytotoxic and immunosuppressive effects.
Deoxynivalenol (DON): Commonly found in contaminated grains and known for its emetic and growth-inhibitory effects.
Nivalenol (NIV): Similar to DON but with additional hydroxyl groups, leading to different biological activities.
The uniqueness of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- lies in its specific structural features, such as the epoxy group and the silyl ether, which contribute to its distinct reactivity and biological activities.
Propiedades
Número CAS |
84303-91-3 |
|---|---|
Fórmula molecular |
C27H44O6Si |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
[(2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl (Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enoate |
InChI |
InChI=1S/C27H44O6Si/c1-18-9-11-26(21(13-18)33-22-15-20(28)25(26,6)27(22)17-31-27)16-30-23(29)14-19(2)10-12-32-34(7,8)24(3,4)5/h13-14,20-22,28H,9-12,15-17H2,1-8H3/b19-14-/t20-,21-,22-,25?,26-,27?/m1/s1 |
Clave InChI |
DMPPETOKWXKVMP-FLMFUPJTSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)/C=C(/C)\CCO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)C=C(C)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


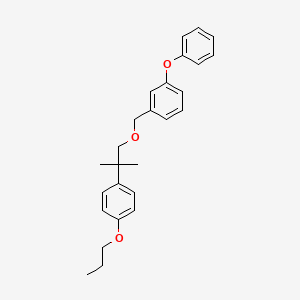
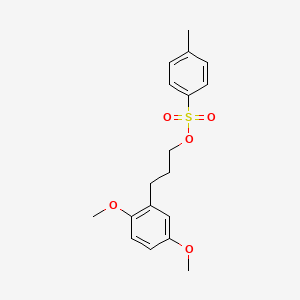


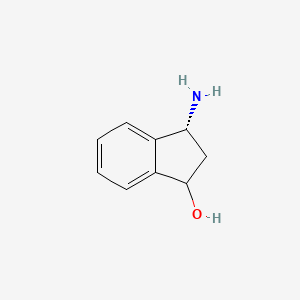
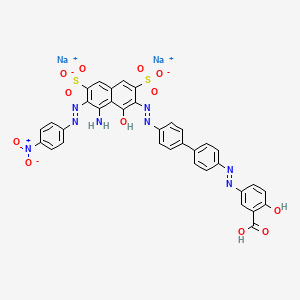


![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
